molecular formula C11H13ClF3N B1429803 1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride CAS No. 1416439-44-5

1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride

Cat. No.: B1429803
CAS No.: 1416439-44-5
M. Wt: 251.67 g/mol
InChI Key: KIOQKOXLQMDDLN-UHFFFAOYSA-N
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Description

“1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1416439-44-5 . It has a molecular weight of 251.68 . The IUPAC name for this compound is 1-[2-(trifluoromethyl)phenyl]cyclobutylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10;/h1-2,4-5H,3,6-7,15H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Stability

  • Studies on small-ring compounds, including similar structures to 1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride, have shown that these types of chemicals undergo various transformations under different conditions, shedding light on their stability and reactivity. For instance, the research by Silversmith and Roberts (1958) explored the dehydrohalogenation and subsequent reactions of related trifluoromethyl compounds, providing insights into the stability and synthetic pathways of such molecules (Silversmith & Roberts, 1958).

Applications in Organic Chemistry

  • The synthesis of related cyclobutane derivatives has been a topic of interest in organic chemistry. Manatt et al. (1964) detailed the synthesis and reactions of 3-Phenyl-2-cyclobutenone and similar compounds, indicating the potential use of similar structures in organic synthesis (Manatt, Vogel, Knutson & Roberts, 1964).

Medicinal Chemistry and Drug Development

  • The compound's related structures have been explored for their potential in medicinal chemistry. For example, research by Robinson, Cronin, and Jones (1997) on cyclobutane derivatives revealed novel routes for synthesizing compounds that might be relevant in drug development (Robinson, Cronin & Jones, 1997).

Pharmacological Studies

  • Silverman and Zieske (1986) investigated 1-Phenylcyclobutylamine, a compound structurally similar to this compound. Their study revealed its properties as an irreversible inactivator of monoamine oxidase, demonstrating the pharmacological potential of similar structures (Silverman & Zieske, 1986).

Safety and Hazards

The compound is classified under the GHS07 hazard class . If inhaled, it’s recommended to remove the person to fresh air and keep them comfortable for breathing . If it comes in contact with skin or eyes, rinse with water . If swallowed, rinse mouth and seek medical attention if the person feels unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10;/h1-2,4-5H,3,6-7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOQKOXLQMDDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride
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1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride
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1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride
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1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride
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1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride
Reactant of Route 6
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride

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